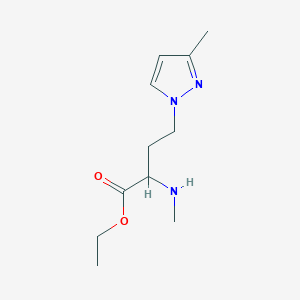

Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Description

Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

ethyl 2-(methylamino)-4-(3-methylpyrazol-1-yl)butanoate |

InChI |

InChI=1S/C11H19N3O2/c1-4-16-11(15)10(12-3)6-8-14-7-5-9(2)13-14/h5,7,10,12H,4,6,8H2,1-3H3 |

InChI Key |

WTQSDIOIIHSAOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCN1C=CC(=N1)C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide to introduce the 3-methyl group.

Amination: The resulting intermediate undergoes amination to introduce the methylamino group.

Esterification: Finally, the compound is esterified with ethyl chloroformate to yield Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate can be compared with other similar compounds, such as:

Ethyl 4-(1h-pyrazol-1-yl)butanoate: Lacks the methyl and methylamino groups, resulting in different biological activity.

Methyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.

The uniqueness of Ethyl 4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse sources of research.

Chemical Structure and Properties

Ethyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is characterized by its unique molecular structure, which includes a pyrazole ring and a methylamino group. The chemical formula is C₁₁H₁₅N₃O₂, with a molecular weight of approximately 219.26 g/mol. Its structural features contribute to its biological activity, particularly in pharmacological contexts.

Pharmacological Activities

The compound exhibits a range of biological activities, primarily attributed to the pyrazole moiety, which is known for its therapeutic potential. Key activities include:

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways. For instance, compounds similar to ethyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate have shown significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 in various in vivo models .

- Analgesic Properties : Studies have demonstrated that pyrazole derivatives can alleviate pain through mechanisms such as cyclooxygenase (COX) inhibition, making them promising candidates for pain management therapies .

- Antimicrobial Activity : Some derivatives have displayed antimicrobial properties against various bacteria and fungi, indicating potential applications in treating infections .

The biological activity of ethyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is believed to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes, thereby reducing the production of inflammatory mediators.

- Modulation of Receptor Activity : It may interact with specific receptors in the central nervous system to exert analgesic effects.

- Antioxidant Properties : Some studies suggest that pyrazole derivatives can scavenge free radicals, contributing to their anti-inflammatory and protective effects against oxidative stress.

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds with structural similarities to ethyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

Case Study 2: Analgesic Effects

In an experimental model using carrageenan-induced paw edema in rats, several pyrazole derivatives were tested for analgesic efficacy. Compounds similar to ethyl 4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate showed significant pain relief comparable to ibuprofen at measured intervals post-administration .

Case Study 3: Antimicrobial Activity

Research evaluating the antimicrobial properties of pyrazole derivatives found that certain compounds inhibited the growth of E. coli and Bacillus subtilis, suggesting potential applications in developing new antimicrobial agents .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.